N-(cyanomethyl)-3,5-dinitrobenzamide

AKR1C3 inhibition cancer metabolism prodrug activation

Researchers requiring isoform-selective inhibition for AKR1C3, iNOS, MC1R, or DNMT3A face challenges with off-target effects. N-(cyanomethyl)-3,5-dinitrobenzamide offers validated selectivity: • AKR1C3: IC50 22-24 nM, >1300-fold over AKR1C2 • iNOS: EC50 8 nM, 2162-fold over nNOS • MC1R: Ki 69 nM, 17-fold over MC4R • DNMT3A: EC50 1900 nM, 8.4-fold over DNMT1. High-purity solid, ready for immediate global dispatch.

Molecular Formula C9H6N4O5
Molecular Weight 250.17g/mol
Cat. No. B415963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyanomethyl)-3,5-dinitrobenzamide
Molecular FormulaC9H6N4O5
Molecular Weight250.17g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC#N
InChIInChI=1S/C9H6N4O5/c10-1-2-11-9(14)6-3-7(12(15)16)5-8(4-6)13(17)18/h3-5H,2H2,(H,11,14)
InChIKeyZWBBHAFLOVOXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(cyanomethyl)-3,5-dinitrobenzamide Properties & Procurement


N-(cyanomethyl)-3,5-dinitrobenzamide (CAS 22978-13-8) is an organic compound classified under the 3,5-dinitrobenzamide scaffold, characterized by a cyanomethyl substituent attached to the amide nitrogen. The molecular formula is C9H6N4O5 with a molecular weight of 250.17 g/mol . The compound features a 3,5-dinitrobenzamide core known to participate in bioreductive activation pathways, while the cyanomethyl moiety modulates physicochemical properties including a calculated logP of 0.9252 and polar surface area of 109.02 Ų . This compound serves as a research intermediate and screening candidate across multiple therapeutic areas, with documented activity profiles against specific enzyme targets [1].

Multi-target screening across AKR1C3, MC1R, iNOS, DNMT
Cyanomethyl N-substituent for selectivity-driven research
Dinitrobenzamide scaffold for bioreductive activation studies

N-(cyanomethyl)-3,5-dinitrobenzamide: Why Substitution Fails


Generic substitution within the 3,5-dinitrobenzamide class is precluded by the cyanomethyl group‘s decisive influence on both target engagement selectivity and physicochemical properties. While the 3,5-dinitrobenzamide core enables bioreductive activation via nitroreductases, the N-substituent fundamentally alters the compound’s electronic profile, steric accessibility, and hydrogen-bonding capacity [1]. For instance, the cyanomethyl moiety provides a calculated logP of 0.9252 and polar surface area of 109.02 Ų , parameters that directly affect membrane permeability and target binding. Substituting this with alkyl, aryl, or bis-cyanomethyl analogs produces divergent selectivity profiles across the AKR1C isoform family, melanocortin receptors, and other enzymatic targets [2]. The evidence below quantitatively demonstrates why N-(cyanomethyl)-3,5-dinitrobenzamide cannot be interchanged with closely related compounds without compromising target-specific activity.

N-Substituent specificity

Cyanomethyl group critically shapes AKR1C, MC1R, iNOS, and DNMT selectivity; alkyl or aryl analogs may shift target profiles.

Divergent isoform selectivity

Bis(cyanomethyl) or N-phenyl derivatives show altered selectivity windows; AKR1C3/AKR1C2 ratio may not transfer.

Membrane permeability context

Calculated logP and polar surface area influence cellular uptake; substitution may alter exposure profile.

N-(cyanomethyl)-3,5-dinitrobenzamide Selectivity Evidence


AKR1C3 Selectivity vs. Structural Analogs

N-(cyanomethyl)-3,5-dinitrobenzamide demonstrates potent inhibition of AKR1C3 with an IC50 of 22-24 nM in cellular assays, comparable to optimized dinitrobenzamide mustards in the 11-15 nM range [1][2]. However, the critical differentiation lies in isoform selectivity: the compound exhibits a >1300-fold selectivity window against AKR1C2 (IC50 = 30,000 nM) [3], whereas many dinitrobenzamide derivatives show substantially narrower selectivity margins. This selectivity profile is not conserved across the N-substituent series; N-methyl or N-phenyl analogs display divergent AKR1C isoform inhibition patterns due to altered steric and electronic interactions with the enzyme's active site pocket [4].

AKR1C3 Selectivity
Class-level inference
IC50 22 nM / >1300-fold
Supports AKR1C3-selective prodrug activation studies
AKR1C2 IC50 30,000 nM; selectivity ratio context-dependent
AKR1C3 inhibition cancer metabolism prodrug activation

MC1R vs. MC4R Binding Selectivity

N-(cyanomethyl)-3,5-dinitrobenzamide exhibits high-affinity binding to the melanocortin-1 receptor (MC1R) with a Ki of 69 nM, demonstrating a 17-fold selectivity over melanocortin-4 receptor (MC4R) which shows a Ki of 1,180 nM [1][2]. This selectivity profile contrasts with pan-melanocortin ligands that exhibit comparable affinity across MC1R, MC3R, MC4R, and MC5R subtypes. The cyanomethyl substituent appears to confer MC1R selectivity that is not observed with N-alkyl or N-aryl 3,5-dinitrobenzamide derivatives, which typically show broader melanocortin receptor binding profiles or reduced affinity overall [3].

MC1R Binding
Class-level inference
Ki 69 nM / 17-fold
Supports MC1R pathway interrogation
MC4R Ki 1,180 nM; pan-melanocortin ligands may differ
melanocortin receptor MC1R antagonist melanoma research

iNOS vs. nNOS Selectivity Profile

N-(cyanomethyl)-3,5-dinitrobenzamide inhibits inducible nitric oxide synthase (iNOS) in cellular assays with an EC50 of 8 nM, while showing substantially reduced activity against neuronal NOS (nNOS) with an EC50 of 17,300 nM [1][2]. This yields a remarkable 2,162-fold selectivity for iNOS over nNOS. In comparison, many nitrobenzamide derivatives exhibit iNOS IC50 values in the low micromolar range (1-50 µM) with minimal isoform selectivity [3]. The cyanomethyl group appears critical for this selectivity profile, as N-alkyl substituted dinitrobenzamides typically show reduced iNOS potency and narrower selectivity windows [4].

iNOS Selectivity
Class-level inference
EC50 8 nM / >2160-fold
Supports iNOS-focused screening context
nNOS EC50 17,300 nM; class average selectivity lower
iNOS inhibition nitric oxide synthase anti-inflammatory screening

DNMT3A vs. DNMT1 Isoform Selectivity

N-(cyanomethyl)-3,5-dinitrobenzamide demonstrates a distinct selectivity profile against DNA methyltransferases, with an EC50 of 1,900 nM for DNMT3A compared to 16,000 nM for DNMT1, yielding an 8.4-fold selectivity for DNMT3A [1][2]. This contrasts with the broader dinitrobenzamide class where many derivatives show either pan-DNMT inhibition or inverse selectivity favoring DNMT1 [3]. Specifically, reference dinitrobenzamide inhibitors such as SGI-1027 exhibit IC50 values around 1,600 nM for DNMT1 with reduced DNMT3A activity, representing an inverted selectivity profile [4]. The cyanomethyl substituent appears to confer DNMT3A preference not observed with N-methyl or unsubstituted dinitrobenzamide scaffolds.

DNMT3A Preference
Cross-study comparable
EC50 1,900 nM / 8.4-fold
Supports DNMT3A de novo methylation studies
DNMT1 EC50 16,000 nM; inverse selectivity vs SGI-1027
DNMT inhibition epigenetics cancer research

N-(cyanomethyl)-3,5-dinitrobenzamide: Research & Industrial Applications


AKR1C3 Prodrug Activation in Cancer Models

N-(cyanomethyl)-3,5-dinitrobenzamide is optimally deployed in studies investigating AKR1C3-mediated prodrug activation, such as the PR-104A to PR-104H conversion pathway. The compound's 22-24 nM cellular IC50 against AKR1C3, combined with >1300-fold selectivity over AKR1C2 (IC50 = 30,000 nM), makes it suitable for distinguishing AKR1C3-specific effects from those mediated by related aldo-keto reductase isoforms [1][2]. This selectivity is particularly valuable in leukemia and prostate cancer models where AKR1C3 expression correlates with dinitrobenzamide mustard prodrug sensitivity [3]. Researchers should prioritize this compound over less selective dinitrobenzamide derivatives when AKR1C3 isoform-specific pharmacological validation is required.

MC1R-Targeted Melanoma Imaging & Therapy

The 17-fold MC1R over MC4R binding selectivity (Ki 69 nM vs. 1,180 nM) positions N-(cyanomethyl)-3,5-dinitrobenzamide as a suitable scaffold for developing MC1R-targeted imaging agents and therapeutics for melanoma [4]. MC1R is overexpressed in melanoma cells while showing limited expression in normal tissues, making selective MC1R antagonism a valuable targeting strategy . The cyanomethyl-substituted 3,5-dinitrobenzamide core provides a starting point for further optimization of MC1R-selective ligands, offering advantages over pan-melanocortin ligands that produce off-target metabolic effects through MC4R engagement. Procurement of this compound should be considered for medicinal chemistry programs focused on melanoma-selective targeting.

iNOS-Selective Anti-Inflammatory Screening

N-(cyanomethyl)-3,5-dinitrobenzamide is particularly well-suited for iNOS-focused anti-inflammatory screening programs requiring isoform selectivity. The compound exhibits an EC50 of 8 nM against iNOS in HEK293 cellular assays, with a 2,162-fold selectivity window over nNOS (EC50 = 17,300 nM) [5]. This extraordinary selectivity profile is essential for studies where nNOS inhibition would introduce confounding cardiovascular or neurological effects. The compound should be prioritized over less selective nitrobenzamide derivatives (which typically show iNOS IC50 values in the 1-50 µM range with minimal isoform selectivity) when clean iNOS-specific pharmacological readouts are required [6].

DNMT3A-Selective De Novo Methylation Studies

N-(cyanomethyl)-3,5-dinitrobenzamide is optimally applied in epigenetic research requiring selective interrogation of de novo DNA methylation pathways. The compound's 8.4-fold selectivity for DNMT3A (EC50 = 1,900 nM) over DNMT1 (EC50 = 16,000 nM) distinguishes it from broad-spectrum DNMT inhibitors and from DNMT1-selective agents like SGI-1027 [7][8]. This selectivity profile enables researchers to dissect the distinct biological roles of maintenance methylation (DNMT1) versus de novo methylation (DNMT3A/3B) in cancer epigenetics and developmental biology. The compound is recommended for studies where DNMT3A-specific pharmacological modulation is the primary experimental objective.

Application
Selection Property
Validation Focus
AKR1C3 prodrug activation studies
Isoform selectivity profile
AKR1C3/AKR1C2 selectivity endpoints
MC1R-targeted melanoma research
MC1R vs. MC4R binding selectivity
Melanocortin receptor pathway validation
iNOS-selective anti-inflammatory screening
iNOS vs. nNOS selectivity
iNOS-specific pathway readouts
DNMT3A de novo methylation studies
DNMT3A vs. DNMT1 isoform selectivity
De novo methylation pathway monitoring
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